molecular formula C6H4N2O3S B6245768 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid CAS No. 1784334-66-2

6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid

Cat. No.: B6245768
CAS No.: 1784334-66-2
M. Wt: 184.2
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Description

6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid is a heterocyclic compound that features both pyrazole and thiazole rings fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a thiazole precursor under acidic or basic conditions. For example, the condensation of 3-amino-1H-pyrazole-4-carboxylic acid with a thioamide can lead to the formation of the desired compound through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the pyrazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the compound.

Scientific Research Applications

6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with potential biological activities.

    Thiazolo[4,5-b]pyridine: Known for its medicinal properties and structural similarity.

    Indole derivatives: Widely studied for their diverse biological activities and structural complexity.

Uniqueness

6-oxo-5H,6H-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid is unique due to its specific fusion of pyrazole and thiazole rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical modifications makes it a versatile compound for research and development in multiple fields.

Properties

CAS No.

1784334-66-2

Molecular Formula

C6H4N2O3S

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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